molecular formula C27H23N3O6 B433528 prop-2-en-1-yl 6'-amino-1-[2-(benzyloxy)-2-oxoethyl]-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate CAS No. 445223-04-1

prop-2-en-1-yl 6'-amino-1-[2-(benzyloxy)-2-oxoethyl]-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Cat. No.: B433528
CAS No.: 445223-04-1
M. Wt: 485.5g/mol
InChI Key: FPWAHITYSPBRPI-UHFFFAOYSA-N
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Description

Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate typically involves a multi-step process. One common method involves the four-component reaction of 5-R-isatins (R = H, CH3), malononitrile, monothiomalonamide (3-amino-3-thioxo-propanamide), and triethylamine in hot ethanol. This reaction yields a mixture of isomeric triethylammonium 6’-amino-3’-(aminocarbonyl)-5’-cyano-2-oxo-1,2-dihydro-1’H- and 6’-amino-3’-(aminocarbonyl)-5’-cyano-2-oxo-1,2-dihydro-3’H-spiro[indole-3,4’-pyridine]-2’-thiolates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DMSO, hydrochloric acid, N-aryl α-chloroacetamides, and α-bromoacetophenones. Reaction conditions vary but often involve heating and the use of solvents like ethanol.

Major Products

Major products formed from these reactions include diastereomeric 6’-amino-5’-cyano-5-methyl-2-oxo-2’-thioxo-1,2,2’,3’-tetrahydro-1’H-spiro[indole-3,4’-pyridine]-3’-carboxamides and various S-alkylation products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets. Molecular docking studies suggest that it can bind to transcriptional regulator proteins, affecting gene expression and cellular pathways . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its specific structural features, such as the spiro connection between the indole and pyran rings and the presence of multiple functional groups

Properties

CAS No.

445223-04-1

Molecular Formula

C27H23N3O6

Molecular Weight

485.5g/mol

IUPAC Name

prop-2-enyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C27H23N3O6/c1-3-13-34-25(32)23-17(2)36-24(29)20(14-28)27(23)19-11-7-8-12-21(19)30(26(27)33)15-22(31)35-16-18-9-5-4-6-10-18/h3-12H,1,13,15-16,29H2,2H3

InChI Key

FPWAHITYSPBRPI-UHFFFAOYSA-N

SMILES

CC1=C(C2(C3=CC=CC=C3N(C2=O)CC(=O)OCC4=CC=CC=C4)C(=C(O1)N)C#N)C(=O)OCC=C

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3N(C2=O)CC(=O)OCC4=CC=CC=C4)C(=C(O1)N)C#N)C(=O)OCC=C

Origin of Product

United States

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